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Compound Name:
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imidazole

Cat. No.: B3030263 Get Quote

CAS Number: 885278-05-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)-1H-
imidazole, a fluorinated heterocyclic compound of significant interest in contemporary

medicinal chemistry. The strategic incorporation of a 2,4-difluorophenyl moiety onto the

imidazole scaffold imparts unique physicochemical properties that are increasingly exploited in

the design of novel therapeutics. This document details the synthesis, spectroscopic

characterization, and key applications of this molecule, with a particular focus on its emerging

role as a pivotal building block in the development of Proteolysis Targeting Chimeras

(PROTACs). By synthesizing field-proven insights with established scientific principles, this

guide serves as an essential resource for researchers engaged in the exploration and

utilization of fluorinated imidazoles in drug discovery and development.

Introduction: The Strategic Value of Fluorinated
Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

biologically active molecules, including the essential amino acid histidine. Its unique electronic
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properties and ability to participate in hydrogen bonding interactions make it an attractive

framework for engaging with biological targets. The introduction of fluorine atoms into organic

molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and

bioavailability. In the context of 2-(2,4-Difluorophenyl)-1H-imidazole, the difluorinated phenyl

ring significantly influences the electronic nature of the imidazole core, modulating its pKa and

hydrogen bonding capabilities, which can lead to improved pharmacological profiles.[1] This

strategic fluorination has positioned such compounds at the forefront of modern drug discovery.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(2,4-Difluorophenyl)-1H-imidazole is

presented in the table below.

Property Value Source

CAS Number 885278-05-7 [2][3][4]

Molecular Formula C₉H₆F₂N₂ [2][3][4]

Molecular Weight 180.15 g/mol [3][4]

Appearance
Off-white to brown solid

(typical)
[5]

Purity ≥95% (commercially available) [3]

Storage
Store at 2-8°C in a dry, well-

ventilated area
[3]

Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole
While a specific, detailed protocol for the synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole is

not readily available in peer-reviewed literature, a robust and widely applicable method for the

synthesis of 2-aryl-imidazoles is the condensation of an aryl aldehyde with a 1,2-dicarbonyl

compound and an ammonia source. The following protocol is adapted from established

procedures for analogous compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole.[6]

Proposed Synthetic Route: Condensation Reaction
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This method involves the reaction of 2,4-difluorobenzaldehyde with glyoxal and a source of

ammonia, typically ammonium acetate.

Reaction Scheme:

2,4-Difluorobenzaldehyde + Glyoxal + Ammonium Acetate 2-(2,4-Difluorophenyl)-1H-imidazole
CondensationSolvent (e.g., Ethanol)

Heat

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole via condensation.

Detailed Experimental Protocol (Adapted)
Materials:

2,4-Difluorobenzaldehyde

Glyoxal (40% solution in water)

Ammonium acetate

Ethanol

Dichloromethane

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add glyoxal (1.0 eq) and

ammonium acetate (2.0-3.0 eq).
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The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is taken up in water and extracted with an organic solvent such as ethyl acetate

or dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford 2-(2,4-Difluorophenyl)-1H-imidazole.

Spectroscopic Characterization
Direct experimental spectroscopic data for 2-(2,4-Difluorophenyl)-1H-imidazole is not widely

published. The following data is predictive and based on the analysis of structurally analogous

compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the imidazole and the

difluorophenyl protons. The imidazole protons will likely appear as singlets or broad singlets,

while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both

proton-proton and proton-fluorine coupling.

¹H NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole:[6]

Solvent: DMSO-d₆

Chemical Shifts (δ ppm): 12.89 (br s, 1H, N-H), 8.21–8.16 (m, 2H, Ar-H), 7.56 (br s, 2H, Ar-

H), 7.39–7.34 (m, 2H, Ar-H), 7.20–7.14 (m, 2H, Ar-H).

¹³C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring

and the difluorophenyl ring. The carbons attached to fluorine will appear as doublets due to

carbon-fluorine coupling.

¹³C NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole:[6]

Solvent: DMSO-d₆

Chemical Shifts (δ ppm): 163.59 (d, J = 246.87 Hz), 150.92, 141.80, 136.12, 129.25 (d, J =

8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of

the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations,

and the C-F stretching of the difluorophenyl group.

IR Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

N-H Stretch: ~3410 cm⁻¹

Aromatic C-H Stretch: ~3028 cm⁻¹

C=N Stretch: ~1608 cm⁻¹

C=C Stretch: ~1492, 1450 cm⁻¹

C-F Stretch: ~1409, 1072 cm⁻¹

Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (180.15 g/mol ). Fragmentation patterns would likely involve the loss of

small molecules such as HCN.

Mass Spectrometry Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

m/z: 314 (M⁺)
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Applications in Drug Discovery and Development
2-(2,4-Difluorophenyl)-1H-imidazole is a valuable building block in drug discovery, primarily

due to the advantageous properties conferred by the difluorophenyl group.[1]

Role as a Building Block in PROTACs
A significant application of 2-(2,4-Difluorophenyl)-1H-imidazole is its use as a chemical

intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are

heterobifunctional molecules that induce the degradation of target proteins by recruiting them

to an E3 ubiquitin ligase.[7][8]

PROTAC Mechanism Workflow:

Ternary Complex Formation Ubiquitination
Degradation

Protein of Interest (POI) PROTAC E3 Ubiquitin Ligase Ubiquitinated POI
Adds Ubiquitin

Proteasome Degraded Peptides

Click to download full resolution via product page

Caption: General mechanism of action for a PROTAC molecule.

The imidazole scaffold can be readily functionalized to incorporate linkers and E3 ligase

ligands, making 2-(2,4-Difluorophenyl)-1H-imidazole an attractive starting point for the

synthesis of PROTAC libraries.[9] The difluorophenyl moiety can contribute to enhanced

binding affinity and improved pharmacokinetic properties of the final PROTAC molecule.

Development of Kinase Inhibitors and Other
Therapeutics
The 2-aryl imidazole scaffold is a common feature in a variety of kinase inhibitors and other

therapeutic agents. The 2,4-difluorophenyl substitution pattern can be strategically employed to

modulate the selectivity and potency of these inhibitors. Furthermore, fluorinated imidazoles
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have been investigated for a range of other biological activities, including antifungal and anti-

inflammatory properties.[5]

Safety and Handling
As with all chemical reagents, 2-(2,4-Difluorophenyl)-1H-imidazole should be handled with

appropriate safety precautions in a well-ventilated area or fume hood. Personal protective

equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2-(2,4-Difluorophenyl)-1H-imidazole is a versatile and valuable building block in modern

medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a biologically

relevant imidazole core provides a powerful platform for the design and synthesis of novel

therapeutic agents. The growing interest in targeted protein degradation has further highlighted

the importance of this compound as a key intermediate in the development of PROTACs. This

technical guide serves as a foundational resource for researchers seeking to leverage the

potential of 2-(2,4-Difluorophenyl)-1H-imidazole in their drug discovery endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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